molecular formula C18H19NO2 B6425626 N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034455-48-4

N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B6425626
CAS No.: 2034455-48-4
M. Wt: 281.3 g/mol
InChI Key: YNEGYCRJSRDQTE-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound characterized by a cyclohexene ring attached to a carboxamide group and a phenyl ring substituted with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) to obtain the desired cyclohexene derivatives . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexene derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide is unique due to the combination of its cyclohexene ring, carboxamide group, and furan-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)19-12-14-6-8-15(9-7-14)17-10-11-21-13-17/h1-2,6-11,13,16H,3-5,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEGYCRJSRDQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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